molecular formula C7H3ClIN3 B11929091 5-Chloro-8-iodopyrido[4,3-d]pyrimidine

5-Chloro-8-iodopyrido[4,3-d]pyrimidine

Cat. No.: B11929091
M. Wt: 291.47 g/mol
InChI Key: KOJJKKAFOOXEDN-UHFFFAOYSA-N
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Description

5-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, on the pyridopyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective halogenation of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids. This reaction is catalyzed by palladium and requires specific conditions such as the use of a base (e.g., NaOH) and a solvent (e.g., dioxane) at elevated temperatures (e.g., 110°C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield aryl-substituted pyridopyrimidines .

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as protein kinases. These compounds can bind to the active sites of enzymes, blocking their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-iodopyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. Its ability to participate in selective cross-coupling reactions makes it a valuable intermediate in medicinal chemistry .

Properties

Molecular Formula

C7H3ClIN3

Molecular Weight

291.47 g/mol

IUPAC Name

5-chloro-8-iodopyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H3ClIN3/c8-7-4-1-10-3-12-6(4)5(9)2-11-7/h1-3H

InChI Key

KOJJKKAFOOXEDN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)C(=CN=C2Cl)I

Origin of Product

United States

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